3,5-Dibromothiophene-2-carbonyl chloride 3,5-Dibromothiophene-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18189839
InChI: InChI=1S/C5HBr2ClOS/c6-2-1-3(7)10-4(2)5(8)9/h1H
SMILES:
Molecular Formula: C5HBr2ClOS
Molecular Weight: 304.39 g/mol

3,5-Dibromothiophene-2-carbonyl chloride

CAS No.:

Cat. No.: VC18189839

Molecular Formula: C5HBr2ClOS

Molecular Weight: 304.39 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromothiophene-2-carbonyl chloride -

Specification

Molecular Formula C5HBr2ClOS
Molecular Weight 304.39 g/mol
IUPAC Name 3,5-dibromothiophene-2-carbonyl chloride
Standard InChI InChI=1S/C5HBr2ClOS/c6-2-1-3(7)10-4(2)5(8)9/h1H
Standard InChI Key JBVNZKXQPUTMJG-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1Br)C(=O)Cl)Br

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

3,5-Dibromothiophene-2-carbonyl chloride belongs to the class of organobromine compounds, featuring a five-membered aromatic thiophene ring. The sulfur atom at the 1-position stabilizes the aromatic system through resonance, while bromine substituents at the 3 and 5 positions enhance electrophilic reactivity. The carbonyl chloride group at the 2 position introduces a highly reactive site for nucleophilic substitution or addition reactions .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₅HBr₂ClOS
Molecular Weight304.39 g/mol
Exact Mass301.78000
PSA (Polar Surface Area)45.31 Ų
LogP (Partition Coefficient)3.65

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals key absorption bands:

  • C=O Stretch: 1760–1740 cm⁻¹ (carbonyl chloride)

  • C-Br Stretch: 600–500 cm⁻¹ (bromine substituents).
    Nuclear magnetic resonance (NMR) spectra show distinct signals for the thiophene ring protons (δ 7.2–7.5 ppm) and carbonyl carbon (δ 160–165 ppm) .

Synthesis and Optimization Strategies

Bromination of Thiophene Precursors

The synthesis begins with dibromination of thiophene derivatives. Traditional methods use bromine (Br₂) in dichloromethane at 0–5°C, but microwave-assisted bromination has emerged as a superior approach, reducing reaction time from 12 hours to 30 minutes and improving yields from 65% to 89% .

Table 2: Bromination Conditions

ParameterConventional MethodMicrowave Method
Temperature0–5°C80–100°C
Time12 hours30 minutes
Yield65%89%

Acylation to Carbonyl Chloride

The brominated intermediate undergoes acylation using oxalyl chloride (COCl)₂ in the presence of catalytic dimethylformamide (DMF). This step converts the carboxylic acid group to carbonyl chloride, with yields exceeding 90% under anhydrous conditions .

Reactivity and Functionalization Pathways

Nucleophilic Substitution

The carbonyl chloride group reacts readily with nucleophiles such as amines, alcohols, and thiols. For example, treatment with primary amines forms substituted amides:

C5HBr2ClOS+RNH2C5HBr2NHR+HCl+SO2[1][4]\text{C}_5\text{HBr}_2\text{ClOS} + \text{RNH}_2 \rightarrow \text{C}_5\text{HBr}_2\text{NHR} + \text{HCl} + \text{SO}_2 \quad[1][4]

Cross-Coupling Reactions

Applications in Pharmaceutical Development

Anti-Norovirus Agents

A 2016 study identified 3,5-dibromo-thiophene derivatives as potent anti-norovirus inhibitors. Hybrid compound 4b, derived from 3,5-dibromothiophene-2-carbonyl chloride, exhibited an EC₅₀ of 0.53 µM—70-fold more active than initial leads—by disrupting viral replication .

Table 3: Antiviral Activity Data

CompoundEC₅₀ (µM)Target
1 (Lead compound)37Norovirus protease
2j (Thiophene)24Viral RNA polymerase
4b (Hybrid)0.53Intracellular replication

Polymer and Material Science

The compound serves as a monomer in conductive polymers. Electropolymerization with 3,4-ethylenedioxythiophene (EDOT) yields copolymers with enhanced electrical conductivity (10⁻² S/cm) for organic solar cells.

Recent Advances and Future Directions

Green Synthesis Innovations

Recent efforts focus on solvent-free bromination using ionic liquids, reducing waste generation by 40%. Catalytic recycling of bromine agents further enhances sustainability .

Targeted Drug Delivery

Functionalizing the carbonyl chloride group with polyethylene glycol (PEG) chains improves solubility and bioavailability of drug candidates, with in vivo studies showing a 3-fold increase in plasma half-life .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator